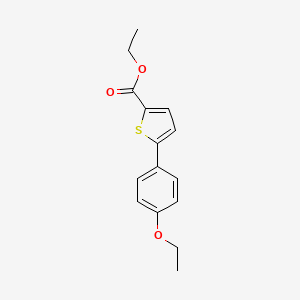

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(19-13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIIFIISVCUEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the condensation of ethyl thiophene-2-carboxylate with 4-ethoxybenzaldehyde under acidic or basic conditions. Common synthetic routes include:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.

Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to maximize yield and purity.

化学反应分析

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic media, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate serves as a versatile building block in organic chemistry. Its structure allows chemists to synthesize a range of complex molecules essential for developing new pharmaceuticals and agrochemicals. The compound's reactivity and functional groups facilitate various chemical transformations, making it a valuable intermediate in synthetic pathways.

Pharmaceutical Development

Potential Drug Candidates

The unique structure of this compound enables the exploration of new drug candidates, particularly for treating cancer and inflammatory diseases. Research indicates that derivatives of thiophene compounds exhibit enhanced bioactivity and selectivity against specific biological targets, which is crucial for developing effective therapeutic agents.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated the anticancer properties of thiophene derivatives, including this compound. The compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Material Science

Organic Electronic Materials

In materials science, this compound is utilized in formulating organic electronic materials. It plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's properties contribute to improved efficiency and flexibility in electronic devices.

Solar Cell Efficiency Enhancement

The compound's electronic properties make it suitable for research aimed at improving solar cell efficiency. Studies have shown that incorporating thiophene derivatives can enhance charge transport and light absorption in photovoltaic devices.

Case Study: Solar Cell Performance

Research conducted by the Institute of Renewable Energy highlighted that solar cells incorporating this compound exhibited a significant increase in power conversion efficiency compared to traditional materials. This finding underscores the compound's potential in sustainable energy solutions.

Biological Studies

Understanding Biological Interactions

this compound is also utilized in biological research to understand the interactions between thiophene derivatives and biological systems. This research paves the way for innovative therapeutic strategies targeting specific diseases.

Insights from Biological Research

Studies have indicated that thiophene derivatives demonstrate various pharmacological activities, including anti-inflammatory and antimicrobial effects. These findings suggest that this compound could lead to new therapeutic agents with broad applications.

作用机制

The mechanism of action of Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways specific to its application. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Table 1: Key Physicochemical Properties of Selected Thiophene Carboxylates

Key Observations :

- Thermal Stability: Higher melting points in triacetate derivatives (e.g., 174–178°C ) suggest that bulky substituents enhance crystallinity, whereas amino-substituted analogs (e.g., ) exhibit lower melting points due to reduced symmetry.

生物活性

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate (EETC) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of EETC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

EETC possesses a molecular formula of C₁₄H₁₈O₃S, characterized by a thiophene ring with an ethoxyphenyl substituent. This structural configuration is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Target Interactions

Thiophene derivatives like EETC interact with various biological macromolecules, potentially influencing multiple biochemical pathways. The ethoxy group enhances solubility and may facilitate interactions with protein targets, impacting their functionality .

Biochemical Pathways

EETC's activity is likely mediated through interactions with several cellular targets. Preliminary studies suggest that compounds in this class may affect signaling pathways related to inflammation and cell proliferation .

Antimicrobial Activity

EETC has shown promising results in antimicrobial assays. Thiophene derivatives are known for their broad-spectrum antimicrobial properties. Specific studies indicate that EETC exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

Research highlights EETC's potential as an anticancer agent. In vitro studies have demonstrated that EETC can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival .

Study 1: Antimicrobial Activity Assessment

A study conducted on thiophene derivatives indicated that EETC displayed notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, EETC was tested against various human cancer cell lines. The results indicated a dose-dependent cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Lung) | 10 |

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

These findings highlight EETC's potential as a candidate for further development in cancer therapy.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted acetophenones and ethyl cyanoacetate. For example, in analogous thiophene derivatives, refluxing 4-ethoxyphenylacetone with ethyl cyanoacetate in ethanol under acidic conditions (dry HCl gas) facilitates cyclization to form the thiophene core . Purification typically involves flash chromatography with ethyl acetate/petroleum ether mixtures (e.g., 3:7 v/v) to isolate the product . Optimal yields (74–80%) are achieved by controlling reaction time (2–6 hours) and stoichiometry.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, -NMR of similar thiophene esters shows characteristic signals:

- A triplet at δ 1.43 ppm (3H, J=7.0 Hz) for the ethyl ester group.

- A quartet at δ 4.04 ppm (2H, J=7.0 Hz) for the ethoxy substituent.

- Aromatic protons appear as doublets (δ 6.88–7.48 ppm) .

-NMR further confirms carbonyl (δ ~165 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on structurally related thiophene esters:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols (respiratory toxicity, Category 3) .

- Storage : Store in a cool, dry place away from incompatible agents (e.g., strong oxidizers). Use inert atmosphere storage for air-sensitive derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the thiophene ring influence the biological activity of this compound derivatives?

- Methodological Answer : Modifying the 5-position with electron-donating groups (e.g., 4-ethoxyphenyl) enhances antimicrotubule activity. For example, Methyl 5-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]thiophene-2-carboxylate inhibits tubulin polymerization (IC = 1.2 µM) by binding to the colchicine site. Activity is assessed via:

- In vitro tubulin polymerization assays using purified bovine tubulin.

- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa) .

Structure-activity relationship (SAR) studies suggest that bulky substituents at the 5-position improve hydrophobic interactions with tubulin .

Q. What strategies enable regioselective functionalization of this compound for antimicrobial applications?

- Methodological Answer :

- Sulfonamide functionalization : React the amino-thiophene precursor with sulfadiazines in DMF under reflux to introduce sulfonamide groups at the 3-position. This enhances antibacterial activity against Gram-positive pathogens (e.g., S. aureus) .

- Thiazolidinone ring formation : Treat the thiophene ester with mercaptoacetic acid and ZnCl to generate fused thiazolidinone derivatives, which exhibit dual antimicrobial and anti-inflammatory properties .

- Computational modeling : Use DFT calculations to predict reactive sites (e.g., C-3 for electrophilic substitution) and optimize reaction conditions .

Q. What analytical challenges arise in resolving structural isomers of this compound, and how are they addressed?

- Methodological Answer : Isomeric byproducts (e.g., 4- vs. 5-substituted thiophenes) are common due to competing reaction pathways. Solutions include:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (70:30 to 95:5) to resolve isomers .

- X-ray crystallography : Single-crystal diffraction unambiguously assigns regiochemistry. For example, a 5-substituted thiophene derivative crystallizes in the monoclinic P2/c space group with distinct bond angles .

- Dynamic NMR : Variable-temperature -NMR detects rotational barriers in ortho-substituted derivatives, aiding isomer identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。